molecular formula C29H36O12 B1243561 Sphenadilactone B

Sphenadilactone B

Cat. No.: B1243561
M. Wt: 576.6 g/mol
InChI Key: ZGUYNIIFXPYCNB-CWPABEHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphenadilactone B is a highly oxygenated trinortriterpenoid isolated from Schisandra sphenanthera, a plant traditionally used in Chinese medicine. It belongs to a class of nortriterpenoids characterized by a unique 13(14→8)-abeo-lanostane skeleton with multiple lactone rings . Pharmacological studies indicate weak anti-HIV-1 activity (EC₅₀ = 74.1 µg/mL) but minimal cytotoxicity (IC₅₀ > 100 µg/mL against Hela and HepG2 tumor cell lines) . Its structural complexity and moderate bioactivity make it a subject of comparative analysis with related compounds.

Properties

Molecular Formula

C29H36O12

Molecular Weight

576.6 g/mol

IUPAC Name

(1R,3R,7R,9R,10S,13R,14R,15S,17R,18R,21R,22S,23R,25R,29S)-14,23-dihydroxy-9-(hydroxymethyl)-9,18,23,25-tetramethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,19,24,26-tetrone

InChI

InChI=1S/C29H36O12/c1-11-18-19(37-22(11)34)17-20-25(3,23(35)26(17,4)36)14(31)8-27-9-28-13(6-5-12(27)21(33)29(20,40-18)41-27)24(2,10-30)38-15(28)7-16(32)39-28/h11-13,15,17-21,30,33,36H,5-10H2,1-4H3/t11-,12-,13+,15-,17-,18-,19-,20+,21-,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

ZGUYNIIFXPYCNB-CWPABEHMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@](C(=O)C[C@]56C[C@@]78[C@@H](CC[C@@H]5[C@H]([C@@]4(O2)O6)O)[C@](O[C@@H]7CC(=O)O8)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O

Canonical SMILES

CC1C2C(C3C4C(C(=O)CC56CC78C(CCC5C(C4(O2)O6)O)C(OC7CC(=O)O8)(C)CO)(C(=O)C3(C)O)C)OC1=O

Synonyms

sphenadilactone B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Sphenadilactone B is part of a broader family of triterpenoids and nortriterpenoids derived from Schisandra and Kadsura species. Key analogues include:

Compound Structural Class Source Anti-HIV-1 EC₅₀ (µg/mL) Cytotoxicity (IC₅₀, µg/mL) Key Targets/Interactions
This compound Trinortriterpenoid S. sphenanthera 74.1 >100 (Hela, HepG2) Not reported
Sphenalactone A Trinortriterpenoid S. sphenanthera 89.1 >100 Weak anti-HIV-1 activity
Sphenalactone C Trinortriterpenoid S. sphenanthera 52.5 >100 Moderate anti-HIV-1 activity
Sphenadilactone C Nortriterpenoid S. sphenanthera 29.5 >100 Enhanced anti-HIV-1 activity
Lancifodilactone H Nortriterpenoid S. lancifolia 16.6 Not reported Potent anti-HIV-1 activity
Kadlongilactone A Triterpenoid K. coccinea <0.1 (K562, Bel-7402, A549) Strong antitumor activity

Pharmacological Activity Comparison

Anti-HIV-1 Activity
  • This compound (EC₅₀ = 74.1 µg/mL) is less potent than its structural relative Sphenadilactone C (EC₅₀ = 29.5 µg/mL) and significantly weaker than lancifodilactone H (EC₅₀ = 16.6 µg/mL) .
  • The activity trend correlates with structural features: Increased oxygenation and lactone rings (e.g., in Sphenadilactone C) enhance target binding .
Cytotoxicity Profile
  • This compound and its Schisandra analogues exhibit low cytotoxicity (IC₅₀ > 100 µg/mL), contrasting sharply with Kadlongilactones from K. coccinea, which show nanomolar-level potency against tumor cells (IC₅₀ < 0.1 µg/mL) .

Molecular Interactions and Targets

  • Schinalactone A (a structurally distinct triterpenoid) binds strongly to MAPK14 (binding energy = -10.8 kcal/mol) via π-alkyl interactions with HIS64, ARG67, and ILE146 .
  • Sphenadilactone E (a structural analogue) shows weaker binding to JUN (-10.4 kcal/mol) but forms hydrogen bonds with TRP38 and π-alkyl interactions with ILE104 and TYR108 .
  • These studies suggest that subtle structural modifications (e.g., lactone positioning, side-chain oxygenation) critically influence target affinity and bioactivity .

Q & A

Q. How should researchers address conflicting literature on this compound’s therapeutic potential?

  • Framework :

Systematic Review : Meta-analyze data across studies using PRISMA guidelines.

Experimental Replication : Independently validate key findings (e.g., IC₅₀ in 3+ cell lines).

Mechanistic Studies : Resolve discrepancies via target deconvolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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